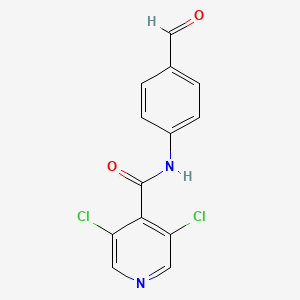
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7Cl2N2O. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, a formyl group attached to the phenyl ring, and a carboxamide group at the 4 position of the pyridine ring
Preparation Methods
The synthesis of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with 4-formylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3,5-dichloro-N-(4-carboxyphenyl)pyridine-4-carboxamide, while reduction yields 3,5-dichloro-N-(4-hydroxyphenyl)pyridine-4-carboxamide.
Scientific Research Applications
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-Dichloro-4-formylpyridine:
3,5-Dichloro-N-(4-methylphenyl)pyridine-4-carboxamide: Contains a methyl group instead of a formyl group, which affects its chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
254760-48-0 |
|---|---|
Molecular Formula |
C13H8Cl2N2O2 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
3,5-dichloro-N-(4-formylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-16-6-11(15)12(10)13(19)17-9-3-1-8(7-18)2-4-9/h1-7H,(H,17,19) |
InChI Key |
LHFLPHSEUIRTDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)NC(=O)C2=C(C=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


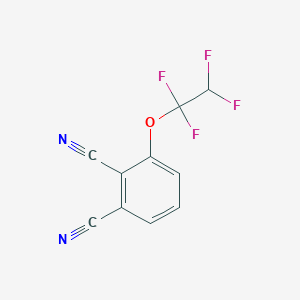
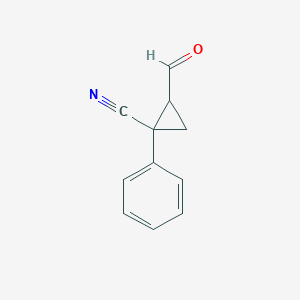
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)
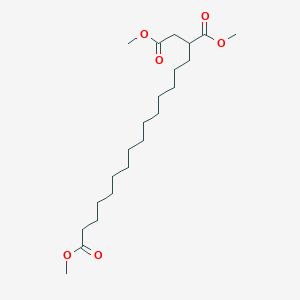
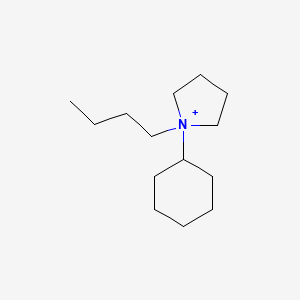
![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)

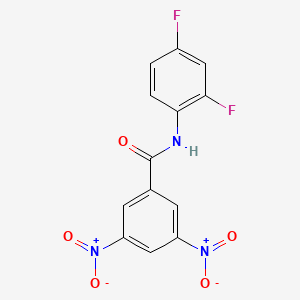
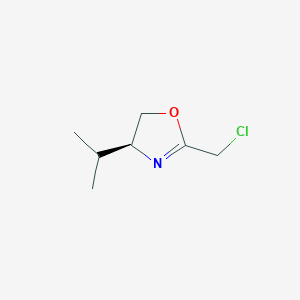
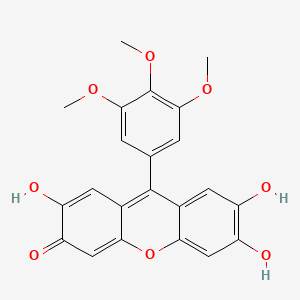
![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)

![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)
![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
